2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound used as an intermediate in synthesizing other complex compounds . It is a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
Trifluoromethylpyridines, including 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including regioselective C-4 deprotonation with LDA and trapping with carbon dioxide . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine is C7H5BrF3NO . The structure includes a pyridine ring with bromo, methoxy, and trifluoromethyl substituents.Scientific Research Applications
Spectroscopic and Structural Studies
The compound 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine has been a subject of spectroscopic characterization. Studies using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been conducted. Additionally, its geometric structure has been analyzed using density functional theory (DFT), exploring the vibrational frequencies and chemical shift values. Such studies are crucial for understanding the compound's molecular properties and potential applications in various fields (Vural & Kara, 2017).
Synthesis and Applications in Heterocyclic Chemistry
This compound plays a significant role in the synthesis of heterocyclic compounds. For instance, its derivatives have been used in regiospecific allylic bromination processes, leading to the formation of novel heterocyclic structures. Such processes are fundamental in creating compounds with potential pharmaceutical and industrial applications (Martins, 2002).
Applications in Organic Synthesis
In organic synthesis, this compound has been utilized as a building block for preparing trifluoromethyl-substituted aminopyrroles. These are formed through a 2H-azirine ring expansion strategy, showcasing the compound's versatility in synthesizing complex organic structures (Khlebnikov et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJRRNYNELCRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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